Methyl [(2-chloro-4-nitrophenyl)thio]acetate
Overview
Description
Methyl [(2-chloro-4-nitrophenyl)thio]acetate is an organic compound characterized by the presence of a methyl ester group, a chloro-nitrophenyl group, and a thioether linkage
Mechanism of Action
Target of action
Many compounds that contain a thioester group (like “Methyl [(2-chloro-4-nitrophenyl)thio]acetate”) are known to undergo hydrolysis in biological systems, producing a carboxylic acid and a thiol . The resulting products could potentially interact with various biological targets.
Mode of action
The exact mode of action would depend on the specific targets that the compound interacts with. For example, if the compound or its hydrolysis products were to interact with an enzyme, they might inhibit or enhance the enzyme’s activity .
Biochemical pathways
Again, the specific pathways affected would depend on the compound’s targets. If the compound were to interact with an enzyme involved in a particular biochemical pathway, it could potentially disrupt or alter that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is present. Thioesters like “this compound” are often rapidly metabolized in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the rate of hydrolysis of thioesters can be influenced by pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(2-chloro-4-nitrophenyl)thio]acetate can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrophenol with methyl thioglycolate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [(2-chloro-4-nitrophenyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products.
Scientific Research Applications
Methyl [(2-chloro-4-nitrophenyl)thio]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-2-nitrophenyl)acetate
- Methyl 2-chloro-2-(4-nitrophenyl)acetate
Uniqueness
Methyl [(2-chloro-4-nitrophenyl)thio]acetate is unique due to the presence of the thioether linkage, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for a broader range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
methyl 2-(2-chloro-4-nitrophenyl)sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c1-15-9(12)5-16-8-3-2-6(11(13)14)4-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBDLXCNSDMLAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879709 | |
Record name | 2-Chloro-4-nitrophenylthio-acetic acid, methyl e | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139326-35-5 | |
Record name | Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139326355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-nitrophenylthio-acetic acid, methyl e | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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